molecular formula C23H23ClN2O4S B2959732 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866845-12-7

8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2959732
CAS No.: 866845-12-7
M. Wt: 458.96
InChI Key: IKTCYASGCUJSEB-UHFFFAOYSA-N
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Description

8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety, a chlorobenzenesulfonyl group, and a spirocyclic framework, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorobenzenesulfonyl group, and construction of the spirocyclic system. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4

Mechanism of Action

The mechanism of action of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades .

Comparison with Similar Compounds

When compared to other similar compounds, 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE stands out due to its unique spirocyclic framework and the presence of both quinoline and chlorobenzenesulfonyl groups. Similar compounds include:

The uniqueness of this compound lies in its ability to combine these structural features, leading to a compound with diverse chemical and biological properties.

Properties

IUPAC Name

8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCYASGCUJSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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